1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its structure features a trifluoromethyl ketone moiety, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Chlorination and fluorination of the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl ketone group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The trifluoromethyl ketone group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for developing advanced materials with specific functionalities.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone include:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: A reduced form with an alcohol group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoromethane: A derivative with a trifluoromethyl group instead of a ketone.
The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C15H9ClF4O2 |
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Molecular Weight |
332.67 g/mol |
IUPAC Name |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9ClF4O2/c16-10-6-7-11(22-8-9-4-2-1-3-5-9)13(17)12(10)14(21)15(18,19)20/h1-7H,8H2 |
InChI Key |
BQXOCAZJLXIFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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